
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol is an organic compound characterized by its phenolic structure with two alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-5-(2-methylpropyl)phenol typically involves the alkylation of phenol with appropriate alkyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the alkyl halides such as 3-methylbutyl bromide and 2-methylpropyl bromide. The reaction is usually conducted in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques like distillation and crystallization ensures the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alkylated phenols and alcohols.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)-5-(2-methylpropyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The alkyl substituents can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methylbutyl)-5-(2-methylpropyl)amine
- 3-(3-Methylbutyl)-5-(2-methylpropyl)benzene
- 3-(3-Methylbutyl)-5-(2-methylpropyl)alcohol
Uniqueness
3-(3-Methylbutyl)-5-(2-methylpropyl)phenol is unique due to its specific phenolic structure with two distinct alkyl substituents. This structural arrangement imparts unique chemical properties and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
114289-15-5 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
3-(3-methylbutyl)-5-(2-methylpropyl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-13-8-14(7-12(3)4)10-15(16)9-13/h8-12,16H,5-7H2,1-4H3 |
Clé InChI |
QDNXOBZQZXTWDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=CC(=CC(=C1)O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


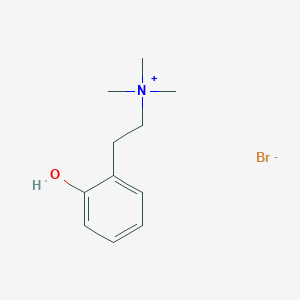
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)

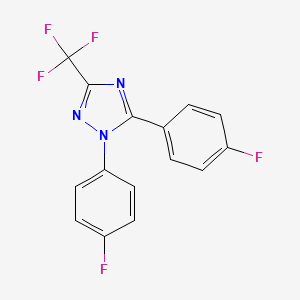
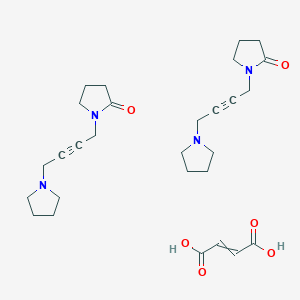
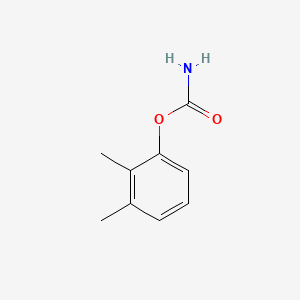

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)


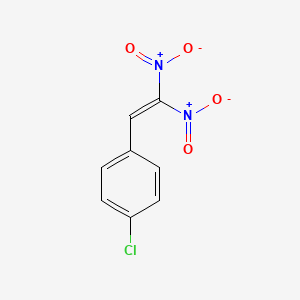
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
